molecular formula C15H12O6 B8510930 2-(4-Methoxyphenoxy)terephthalic acid CAS No. 89216-63-7

2-(4-Methoxyphenoxy)terephthalic acid

Cat. No.: B8510930
CAS No.: 89216-63-7
M. Wt: 288.25 g/mol
InChI Key: KMCHTQHUSLEVNC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)terephthalic acid (CAS: 89216-63-7) is a derivative of terephthalic acid (TPA) with a methoxyphenoxy substituent at the 2-position of the benzene ring. Its molecular structure combines two carboxylic acid groups at the para positions and a 4-methoxyphenoxy group at the ortho position, conferring unique physicochemical properties. The compound is designated for industrial applications, though specific uses remain undisclosed in publicly available safety data sheets . Its synthesis and reactivity are influenced by the electron-donating methoxy group, which may alter crystallization behavior and solubility compared to unsubstituted TPA.

Properties

CAS No.

89216-63-7

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2-(4-methoxyphenoxy)terephthalic acid

InChI

InChI=1S/C15H12O6/c1-20-10-3-5-11(6-4-10)21-13-8-9(14(16)17)2-7-12(13)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

KMCHTQHUSLEVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Technological Advancements

  • Chemical Recycling: TPA recovered from PET waste via hydrolysis retains purity for reuse in polymerization, highlighting its role in circular economies .
  • MOF Development : MIL-101’s ultrahigh surface area and pore volume enable applications in hydrogen storage and catalysis, leveraging TPA’s rigid backbone .
  • Polymer Modification : Increasing TPA content in PBAT copolymers enhances tensile strength but reduces elasticity, demonstrating structure-property relationships .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenoxy)terephthalic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling 4-methoxyphenol with activated terephthalic acid derivatives (e.g., acyl chlorides) under inert conditions. Reaction optimization includes controlling stoichiometry (1:1 molar ratio for phenol:acid derivative) and using catalysts like DCC (dicyclohexylcarbodiimide) for carboxylate activation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted starting materials .

Q. How can researchers analyze the purity of this compound?

  • Methodological Answer : Capillary electrophoresis (CE) with UV detection is effective for quantifying impurities (e.g., residual 4-methoxyphenol or terephthalic acid derivatives). For example, CE at pH 9.3 (borate buffer) resolves the target compound from structurally similar contaminants. Cross-validate with polarography for specific impurities like 4-carboxybenzaldehyde (4-CBA), achieving <20% deviation between methods. Quantitative NMR (qNMR) using deuterated DMSO as a solvent can also confirm purity by integrating aromatic proton signals .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While direct toxicity data is limited, analog studies (e.g., 4-Methoxyphthalic acid) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite).
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in catalytic activity data for this compound-based MOFs?

  • Methodological Answer : Discrepancies often arise from variations in MOF crystallinity or ligand coordination modes. Characterize MOFs using:

  • Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., ligand binding sites).
  • Surface area analysis (BET) : Correlate porosity with catalytic performance.
  • Fluorescence quenching assays : For MOFs used in sensing (e.g., acetone detection), ensure terephthalic acid derivatives are fully integrated into the framework to avoid false signals. Pre-activation of MOFs at 150°C under vacuum removes solvent molecules that may block active sites .

Q. How does crystal size distribution (CSD) affect the purification efficiency of this compound?

  • Methodological Answer : Narrow CSD improves yield during reactive crystallization. Use semi-batch reactors with controlled pH (e.g., 4.5–5.0) and temperature (25–30°C) to optimize nucleation. Monitor CSD dynamically via laser diffraction or microscopy. For impurities like 4-CBA, adjust anti-solvent addition rates (e.g., water) to favor target compound crystallization. Table 1 shows CE validation of industrial batches, where CSD <50 µm reduced impurity retention by 30% .

Q. What are the challenges in utilizing this compound as a ligand in luminescent MOFs for environmental sensing?

  • Methodological Answer : Key challenges include:

  • Ligand Stability : Ensure methoxyphenoxy groups resist hydrolysis under acidic/alkaline conditions (test via TGA/DSC).
  • Quenching Sensitivity : Optimize ligand-to-metal ratios (e.g., Zn:pta = 1:1) to enhance fluorescence response. For acetone detection, excitation at 314 nm and emission at 424 nm (similar to hydroxylated terephthalic acid derivatives) requires minimizing background noise from solvent residues .

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